Thymopentin acetate

Description

BenchChem offers high-quality Thymopentin acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymopentin acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

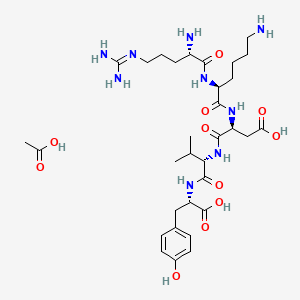

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Thymopentin: A Deep Dive into its Discovery and Immunomodulatory Mechanisms

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, history, and mechanisms of the immunomodulatory peptide, Thymopentin.

This whitepaper provides an in-depth exploration of the seminal research that led to the identification and synthesis of Thymopentin, a synthetic pentapeptide that mirrors the biological activity of the thymus hormone, thymopoietin (B12651440). The document outlines the key scientific milestones, presents detailed experimental protocols from foundational studies, and offers a clear visualization of its primary signaling pathway.

A Historical Journey: From Thymic Extracts to a Synthetic Peptide

The story of Thymopentin begins with the broader investigation into the function of the thymus gland. In the mid-20th century, scientists sought to understand the role of this organ in the development and regulation of the immune system. This research led to the discovery of thymic hormones, soluble factors capable of influencing immune cell development and function.

A pivotal moment in this journey was the isolation of thymopoietin from bovine thymus extracts in 1975 by Dr. Gideon Goldstein and his colleagues.[1] Initially, the isolation of this polypeptide was monitored through its effect on neuromuscular transmission, a secondary effect that provided a bioassay for its purification.[1] Subsequent research quickly established its primary role in inducing the differentiation of prothymocytes into thymocytes, the precursor cells of T-lymphocytes.[1][2]

The complete amino acid sequence of bovine thymopoietin II, a 49-amino acid polypeptide, was elucidated in the same year by Schlesinger and Goldstein.[3] This breakthrough paved the way for the identification of the hormone's active site. Through the chemical synthesis and biological testing of various peptide fragments of thymopoietin, it was discovered that a tridecapeptide corresponding to amino acid residues 29-41 exhibited the selective T-cell differentiating activity of the parent hormone.

Further research narrowed down the active region to a pentapeptide corresponding to residues 32-36 of thymopoietin. This synthetic peptide, named Thymopentin (TP-5), was found to reproduce the biological activities of the native hormone, specifically its ability to induce the phenotypic differentiation of T-precursor cells. The amino acid sequence of Thymopentin is L-Arginyl-L-Lysyl-L-Aspartyl-L-Valyl-L-Tyrosine.

The Immunomodulatory Core: Mechanism of Action

Thymopentin exerts its immunomodulatory effects primarily by influencing the maturation, differentiation, and function of T-lymphocytes. The key mechanism of action involves its interaction with the Toll-like receptor 2 (TLR2) .

Upon binding to TLR2, Thymopentin initiates a downstream signaling cascade. This process begins with the recruitment of the adaptor protein MyD88 . Subsequently, a series of protein-protein interactions leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB results in the transcription of various genes involved in the immune response, including those for pro-inflammatory cytokines.

Foundational Experimental Protocols

The following sections detail the methodologies employed in the seminal studies that defined the biological activity of thymopoietin and, subsequently, Thymopentin.

Isolation of Thymopoietin

The initial isolation of thymopoietin from bovine thymus involved a multi-step protein purification process. The key steps, as described by Goldstein (1975), are summarized below.

Bioassay for T-Cell Differentiation (Thy 1.2 Antigen Induction)

A sensitive in vitro bioassay was developed to measure the T-cell inducing activity of thymopoietin and its derivatives. This assay, described by Twomey et al. (1977), quantifies the induction of the Thy 1.2 antigen on the surface of null lymphocytes.

Protocol for Thy 1.2 Antigen Induction Assay:

-

Cell Source: Null lymphocytes were obtained from the spleens of germ-free athymic (nu/nu) mice.

-

Incubation: The null lymphocytes were incubated with varying concentrations of the test substance (e.g., thymopoietin or Thymopentin) in a suitable culture medium.

-

Induction Period: The incubation was carried out for a defined period to allow for the induction of Thy 1.2 antigen expression.

-

Detection: The expression of the Thy 1.2 antigen on the cell surface was detected using a specific anti-Thy 1.2 antibody followed by a complement-dependent cytotoxicity assay or immunofluorescence.

-

Quantification: The percentage of cells expressing the Thy 1.2 antigen was determined, and a dose-response relationship was established.

Chemical Synthesis of Thymopentin

The early synthesis of Thymopentin and its analogs was achieved using the Merrifield solid-phase peptide synthesis technique. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

General Steps for Solid-Phase Peptide Synthesis of Thymopentin:

-

Attachment of the C-terminal amino acid (Tyrosine) to the solid support resin.

-

Deprotection of the α-amino group of the attached tyrosine.

-

Coupling of the next protected amino acid (Valine) to the deprotected amino group.

-

Repetition of the deprotection and coupling steps for the remaining amino acids (Aspartic acid, Lysine, and Arginine) in the correct sequence.

-

Cleavage of the completed peptide chain from the resin and removal of all protecting groups.

-

Purification of the crude peptide by methods such as chromatography.

Quantitative Data Summary

The following table summarizes key quantitative data from the early research on thymopoietin and Thymopentin.

| Parameter | Value | Reference |

| Thymopoietin II Molecular Weight | 5562 daltons | |

| Thymopoietin II Amino Acid Chain Length | 49 amino acids | |

| Thymopentin (TP-5) Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr | |

| Bioassay Sensitivity for Thymopoietin | < 0.25 ng/ml | |

| Normal Human Plasma Thymopoietin Levels (Young Adults) | > 1 ng/ml | |

| Normal Human Plasma Thymopoietin Levels (>50 years) | ~0.25 ng/ml |

Conclusion and Future Directions

The discovery and characterization of Thymopentin represent a significant milestone in our understanding of the thymus's role in immunity. The identification of this small, synthetic peptide with the biological activity of a much larger native hormone has opened avenues for therapeutic interventions in a variety of immunodeficiency states. The elucidation of its mechanism of action through the TLR2 signaling pathway provides a clear target for further drug development and optimization. Future research may focus on developing more potent and stable analogs of Thymopentin, exploring its therapeutic potential in a wider range of clinical conditions, and further dissecting the intricacies of its downstream signaling effects.

References

- 1. The isolation of thymopoietin (thymin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antigenic and functional evidence for the in vitro inductive activity of thymopoietin (thymin) on thymocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The amino acid sequence of thymopoietin II - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Thymopentin Acetate (B1210297): Molecular Structure, Properties, and Experimental Analysis

Thymopentin, a synthetic pentapeptide, represents the biologically active region of the natural thymic hormone thymopoietin. As an immunomodulatory agent, it has garnered significant interest for its therapeutic potential in a range of conditions characterized by immune dysregulation. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to Thymopentin acetate.

Molecular Structure and Physicochemical Properties

Thymopentin is a pentapeptide with the amino acid sequence L-Arginyl-L-Lysyl-L-α-Aspartyl-L-Valyl-L-Tyrosine. The acetate salt form is commonly used for pharmaceutical preparations.

Physicochemical Properties of Thymopentin

The following table summarizes the key physicochemical properties of Thymopentin.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr (RKDVY) | [1] |

| Molecular Formula | C₃₀H₄₉N₉O₉ | [1] |

| Molecular Weight | 679.77 g/mol | [1] |

| CAS Number | 69558-55-0 (Thymopentin), 177966-81-3 (Thymopentin Acetate) | [1] |

| Appearance | White powder | |

| Aqueous Solubility | 294.3 mg/mL | [2] |

| Log P (Octanol/Water) | -4.2 | |

| Melting Point | 193 °C | |

| Isoelectric Point (pI) | ~9.8 (Calculated) | |

| pKa Values (Calculated) | Carboxyl (Asp, Tyr, C-term): ~3.9, ~10.1, ~3.5; Amino (N-term, Lys): ~8.0, ~10.5; Guanidinium (Arg): ~12.5 |

Mechanism of Action and Signaling Pathways

Thymopentin's primary role is the modulation of the immune system, particularly influencing the maturation, differentiation, and function of T-lymphocytes. It mimics the activity of thymopoietin, a hormone produced by the thymus gland.

The immunoregulatory effects of Thymopentin are mediated through several pathways. One key mechanism involves binding to the Toll-like receptor 2 (TLR2). This interaction initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of TRAF6 and subsequent phosphorylation of IκB-α. This releases the transcription factor NF-κB, which translocates to the nucleus and promotes the expression of various pro-inflammatory and immunomodulatory cytokines, such as IL-2, IFN-γ, and TNF-α.

Additionally, Thymopentin's effects on T-cell differentiation are associated with changes in intracellular second messengers. In precursor T-cells, it induces an increase in cyclic AMP (cAMP), which triggers differentiation. In contrast, in mature peripheral T-cells, its immunoregulatory actions are mediated by an elevation of intracellular cyclic GMP (cGMP).

References

In Vitro Effects of Thymopentin on Human Embryonic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of human embryonic stem cells (hESCs) into specific lineages holds immense promise for regenerative medicine and drug discovery. One area of significant interest is the generation of T lymphocytes for immunotherapy and to study developmental immunology. Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its role in modulating immune responses. This technical guide provides an in-depth overview of the in vitro effects of Thymopentin on the differentiation of human embryonic stem cells into the T-cell lineage, based on published research. The document outlines the quantitative effects on cell populations and gene expression, details the experimental protocols for inducing this differentiation, and visualizes the key processes and signaling pathways involved.

Data Presentation

The following tables summarize the quantitative data on the effect of Thymopentin on the differentiation of human embryonic stem cells into hematopoietic and T-cell lineages. The data is extracted from a key study in the field, which demonstrates the enhancing effect of Thymopentin on T-cell generation.[1]

Table 1: Effect of Thymopentin on the Generation of Hematopoietic Progenitor Cells (HPCs) from hESCs

| Cell Surface Marker | Percentage of Positive Cells (Day 14) |

| CD34 | ~30.75% |

Note: This data represents the efficiency of generating CD34+ hematopoietic progenitor cells from hESCs after 14 days of differentiation in a collagen matrix culture system with sequential cytokine cocktails.[1]

Table 2: T-Cell Related Gene and Surface Marker Expression in hESC-derived Cells with Thymopentin Treatment

| Gene/Marker Category | Specific Gene/Marker | Expression Status |

| T-Cell Related Genes | IKAROS | Expressed |

| DNTT | Expressed | |

| TCRγ | Expressed | |

| TCRβ | Expressed | |

| T-Cell Surface Markers | CD3 | Expressed |

| cytoplasmic CD3 | Expressed | |

| CD5 | Expressed | |

| CD27 | Expressed | |

| TCRγδ | Expressed | |

| CD4 | Expressed | |

| CD8 | Expressed |

Note: This table indicates the expression of key T-cell lineage genes and surface markers in CD34+CD45RA+CD7+ cells sorted from hematopoietic progenitor cells and subsequently cultured with Thymopentin.[1]

Table 3: Functional Cytokine Production by hESC-derived T-cells Stimulated with Thymopentin

| Cytokine | Production Status upon Stimulation |

| IFN-γ | Produced |

| IL-2 | Produced |

| TNF-α | Produced |

Note: The production of these cytokines upon stimulation provides evidence for the functional competence of the T-cells generated with the aid of Thymopentin.[1]

Experimental Protocols

The following protocols are based on the methodology described for enhancing T-cell lineage differentiation from hESCs using Thymopentin.[1]

Human Embryonic Stem Cell (hESC) Culture

-

Cell Line: Human embryonic stem cell line H1.

-

Culture Medium: DMEM/F12 supplemented with 20% Knockout Serum Replacement, 1 mM L-glutamine, 0.1 mM non-essential amino acids, 0.1 mM β-mercaptoethanol, and 4 ng/mL basic fibroblast growth factor (bFGF).

-

Feeder Layer: Mitomycin C-inactivated mouse embryonic fibroblasts (MEFs).

-

Passaging: hESCs are passaged every 5-7 days using 1 mg/mL collagenase IV.

Hematopoietic Progenitor Cell (HPC) Induction from hESCs

-

Matrix: Collagen I-coated 6-well plates.

-

Day 0-4: Undifferentiated hESC colonies are seeded onto the collagen matrix. Culture medium consists of StemPro-34 SFM supplemented with 2 mM L-glutamine, 1 mM ascorbic acid, 4.5 x 10-4 M monothioglycerol (MTG), and 150 µg/mL transferrin. Cytokine cocktail A is added, containing 25 ng/mL BMP-4 and 50 ng/mL VEGF.

-

Day 4-14: The medium is changed to StemPro-34 SFM with the same supplements as above, but with cytokine cocktail B, containing 50 ng/mL VEGF, 50 ng/mL SCF, 25 ng/mL TPO, 25 ng/mL Flt-3L, and 25 ng/mL IL-3.

-

Harvesting: On day 14, hematopoietic progenitor cells are harvested for further differentiation.

T-Cell Lineage Differentiation from HPCs with Thymopentin

-

Sorting: CD34+CD45RA+CD7+ cells are sorted from the harvested HPCs using fluorescence-activated cell sorting (FACS).

-

Co-culture System: Sorted cells are co-cultured with OP9-DL1 cells (a murine stromal cell line engineered to express the Notch ligand Delta-like 1).

-

T-Cell Differentiation Medium: α-MEM supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 5 ng/mL Flt-3L, 5 ng/mL IL-7, and 100 µg/mL Thymopentin.

-

Culture Period: Cells are cultured for an additional 14-21 days to allow for T-cell maturation.

Analytical Methods

-

Flow Cytometry: Used for the analysis of cell surface markers (e.g., CD34, CD45RA, CD7, CD3, CD4, CD8) to identify and quantify different cell populations.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Employed to detect the expression of T-cell-related genes (IKAROS, DNTT, TCRγ, TCRβ).

-

Colony-Forming Unit (CFU) Assay: To assess the multi-lineage differentiation potential of the hematopoietic progenitor cells.

-

Cytokine Release Assay (ELISA): To measure the secretion of functional cytokines (IFN-γ, IL-2, TNF-α) by the differentiated T-cells upon stimulation.

Mandatory Visualization

Experimental Workflow for T-Cell Differentiation from hESCs using Thymopentin

Caption: Experimental workflow for the directed differentiation of hESCs to functional T-cells.

Signaling Pathway in T-Cell Commitment

The differentiation of hematopoietic progenitors into the T-cell lineage is critically dependent on the Notch signaling pathway. The interaction of the Notch receptor on the surface of progenitor cells with its ligand (e.g., Delta-like 1, expressed on stromal cells) initiates a signaling cascade that is essential for T-cell fate specification.

References

Thymopentin (TP-5): An In-depth Technical Guide on a Synthetic Thymic Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymopentin (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the biologically active site of the native thymic hormone thymopoietin.[1] As an immunomodulatory agent, TP-5 has been the subject of extensive research for its potential therapeutic applications in a variety of conditions characterized by immune dysregulation, including immunodeficiencies, autoimmune diseases, and cancer.[2][3] This technical guide provides a comprehensive overview of Thymopentin, detailing its synthesis, mechanism of action, effects on key signaling pathways, and a summary of quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction

The thymus gland plays a critical role in the maturation and differentiation of T-lymphocytes, the primary effector cells of the adaptive immune system. Thymic hormones, such as thymopoietin, are essential for this process. Thymopentin (TP-5) is a synthetic analog of thymopoietin, specifically corresponding to amino acids 32-36, and has been shown to possess the full biological activity of the natural hormone.[1] Its primary mechanism of action involves the modulation of T-cell function, including promoting the differentiation of precursor T-cells and enhancing the activity of mature T-cells.[2] This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of TP-5.

Synthesis and Physicochemical Properties

Thymopentin is a pentapeptide with the amino acid sequence Arg-Lys-Asp-Val-Tyr. It can be synthesized using standard solid-phase peptide synthesis (SPPS) methodologies, typically employing Fmoc/tBu or Boc/Bzl protection strategies.

Table 1: Physicochemical Properties of Thymopentin

| Property | Value |

| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr (RKDVY) |

| Molecular Formula | C₃₀H₄₉N₉O₉ |

| Molecular Weight | 679.77 g/mol |

| Appearance | White lyophilized powder |

| Solubility | Soluble in water |

Mechanism of Action and Signaling Pathways

Thymopentin exerts its immunomodulatory effects through a multi-faceted mechanism, primarily centered on the regulation of T-cell development and function.

T-Cell Differentiation and Maturation

TP-5 has been shown to influence the differentiation of thymocytes, the precursor T-cells within the thymus. It promotes the development of mature T-cell phenotypes from their precursors. In nude mice, which are athymic and deficient in T-cells, treatment with TP-5 has been observed to increase the proportion of T-cells and promote their diversification into functional subsets.

Modulation of T-Cell Activation and Function

Thymopentin can enhance the responsiveness of mature T-cells to activation signals. This includes increasing the proliferative response of lymphocytes to mitogens like phytohemagglutinin (PHA).

Signaling Pathways

The immunomodulatory actions of Thymopentin are mediated by several intracellular signaling pathways:

-

Cyclic Nucleotides: In precursor T-cells, TP-5 induces an elevation of intracellular cyclic AMP (cAMP), which triggers further differentiation. In contrast, its effects on peripheral T-cells are mediated by an increase in intracellular cyclic GMP (cGMP).

-

NF-κB Signaling Pathway: Thymopentin has been shown to activate the NF-κB signaling pathway. This activation is a probable mechanism for its observed effects on cytokine production and cellular stress responses.

-

Toll-Like Receptor 2 (TLR2): Evidence suggests that Thymopentin can bind to Toll-like receptor 2 (TLR2), a key pattern recognition receptor involved in the innate immune response. The binding of a TP-5 fusion peptide to TLR2 has been demonstrated, suggesting a potential mechanism for its immune-enhancing effects.

Diagram 1: Thymopentin Signaling in T-Cell Differentiation

Caption: TP-5 induces cAMP elevation in precursor T-cells, promoting their differentiation.

Diagram 2: Thymopentin Signaling in Mature T-Cells

Caption: TP-5 elevates cGMP in peripheral T-cells, leading to immune regulation.

Diagram 3: Thymopentin and the NF-κB Signaling Pathway

Caption: TP-5 may activate the NF-κB pathway, potentially via TLR2, to modulate cellular responses.

Quantitative Data

Preclinical Data

Table 2: In Vivo Effects of Thymopentin in a Mouse Model of Sepsis

| Parameter | Group | Result |

| Mortality | Transfusion + Burn + Gavage (Control) | 70% |

| Transfusion + Burn + Gavage + TP-5 | Significantly reduced | |

| TNF-alpha | TP-5 Treated | Detected in 30% of samples |

| IL-2 | TP-5 Treated | Increased production (Detected in 50%) |

| IL-4 | TP-5 Treated | Reduced levels (Detected in 70%) |

TP-5 was administered at 1 mg/kg for 15 days.

Table 3: Binding Affinity of a Tα1-TP5 Fusion Peptide to TLR2

| Ligand | Receptor | Dissociation Constant (KD) |

| Tα1-TP5 | TLR2 | 6.84 μmol/L |

| Tα1 | TLR2 | 35.4 μmol/L |

Clinical Data

Table 4: Effects of Thymopentin in Asymptomatic HIV-Infected Subjects

| Parameter | Treatment Group (Thymopentin) | Placebo Group | p-value |

| AIDS or Death Events (Stratum I) | 2 events | 10 events | 0.024 |

| ARC, AIDS, or Death (Stratum I) | 3 events | 18 events | 0.001 |

| Area Under % CD4+ Curve (24 weeks) | Greater | - | 0.03 |

| Median Time to 20% Increase in % CD4+ | Shorter | - | 0.04 |

Stratum I: > 6 months of AZT treatment at entry. Thymopentin was administered at 50 mg subcutaneously 3 times per week.

Table 5: Clinical Efficacy of Thymopentin in Rheumatoid Arthritis (3-week treatment)

| Clinical Parameter | Thymopentin Group (n=21) | Placebo Group (n=20) | Intergroup Comparison |

| Ritchie Index | Significant improvement | No significant change | Favorable to TP-5 |

| Swollen Joints Score | Significant improvement | No significant change | Favorable to TP-5 |

| Severity of Pain | Significant improvement | No significant change | Favorable to TP-5 |

| Disease Activity | Significant improvement | No significant change | Favorable to TP-5 |

| Morning Stiffness | Significant improvement | Significant improvement | No significant difference |

Thymopentin was administered at 50 mg intravenously 3 times a week for 3 weeks. In another study, clinical parameters such as the Ritchie index and sum score of swollen joints improved significantly on TP-5 compared to placebo. However, some studies reported no statistically significant improvements in TP-5 treated patients.

Experimental Protocols

Solid-Phase Peptide Synthesis of Thymopentin

Diagram 4: General Workflow for Solid-Phase Peptide Synthesis of Thymopentin

Caption: A simplified workflow for the solid-phase synthesis of Thymopentin.

Protocol:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide MBHA or Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine in DMF.

-

Sequential Coupling: Repeat the coupling and deprotection steps for the remaining amino acids in the sequence (Val, Asp(OtBu), Lys(Boc), Arg(Pbf)).

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Thymopentin using mass spectrometry and analytical HPLC.

In Vitro T-Cell Proliferation Assay

Diagram 5: Workflow for a T-Cell Proliferation Assay

References

- 1. Comprehensive Phenotyping of T Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymopentin (TP-5) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymopoietin pentapeptide (thymopentin, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Thymopentin Acetate Plasma Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of thymopentin (B1683142) acetate (B1210297) degradation in plasma samples.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the handling and analysis of plasma samples containing thymopentin acetate.

| Problem | Possible Cause | Recommended Solution |

| Low or undetectable thymopentin acetate levels in plasma samples. | Rapid enzymatic degradation by plasma aminopeptidases. Thymopentin acetate has a very short half-life of approximately 30 seconds in human plasma.[1] | 1. Use of Protease Inhibitors: Immediately after blood collection, add a pre-formulated aminopeptidase (B13392206) inhibitor cocktail to the plasma. A recommended cocktail includes Bestatin (B1682670) and Amastatin (B1665947).2. Optimal Sample Handling: Process blood samples immediately after collection in a cold environment (e.g., on ice) to minimize enzymatic activity. |

| Inconsistent and variable results between sample aliquots. | 1. Inadequate mixing of protease inhibitors: Uneven distribution of inhibitors can lead to variable degradation rates.2. Temperature fluctuations: Repeated freeze-thaw cycles or storage at inappropriate temperatures can accelerate degradation. | 1. Thorough Mixing: Gently invert the plasma tube several times after adding the inhibitor cocktail to ensure uniform distribution.2. Strict Temperature Control: Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |

| Precipitate formation in plasma sample after thawing. | Cryoprecipitation of plasma proteins. | Centrifuge the thawed sample at a low speed (e.g., 2000 x g for 5 minutes) at 4°C to pellet the precipitate. Carefully collect the supernatant for analysis. |

Frequently Asked Questions (FAQs)

Q1: Why is thymopentin acetate so unstable in plasma?

A1: Thymopentin acetate is a pentapeptide that is rapidly broken down by proteolytic enzymes present in plasma, specifically aminopeptidases.[1] These enzymes cleave the peptide bonds, leading to a very short in vitro half-life of about 30 seconds.[1]

Q2: What are the primary enzymes responsible for thymopentin acetate degradation?

A2: Studies have identified aminopeptidases as the primary enzymes responsible for the degradation of thymopentin acetate in biological matrices.[2]

Q3: What are the most effective protease inhibitors for preventing thymopentin acetate degradation?

A3: Bestatin and amastatin have been shown to be highly effective inhibitors of the aminopeptidases that degrade thymopentin acetate. They can inhibit 85-90% of the degrading activity at micromolar to nanomolar concentrations.[2]

Q4: What is the recommended storage temperature for plasma samples containing thymopentin acetate?

A4: For long-term storage, it is crucial to store plasma samples at -80°C. Storage at higher temperatures, such as -20°C, may not be sufficient to completely halt enzymatic degradation over extended periods.

Q5: Can I use a commercial protease inhibitor cocktail?

A5: While general protease inhibitor cocktails are available, they may not be optimized for inhibiting the specific aminopeptidases that degrade thymopentin acetate. It is recommended to use a targeted inhibitor cocktail containing bestatin and amastatin or to supplement a general cocktail with these specific inhibitors.

Quantitative Data on Thymopentin Acetate Stability

The following tables summarize the stability of thymopentin acetate under different conditions.

Table 1: Half-life of Thymopentin and its Analogs in Plasma

| Compound | Matrix | Half-life | Reference |

| Thymopentin (TP5) | Human Plasma | ~30 seconds | |

| Thymopentin (TP5) | Rat Plasma | 1.3 minutes | |

| Thymopentin Ethyl Ester (TP-ET) | Rat Plasma | 2.0 minutes | |

| DEFB126 (1-39)-TP5 (DTP) | Rat Plasma | 240 minutes |

Table 2: Efficacy of Aminopeptidase Inhibitors on Thymopentin Acetate Degradation

| Inhibitor | IC50 (Concentration for 50% Inhibition) | Percent Inhibition | Reference |

| Bestatin | 7.1 x 10⁻⁶ M | 85-90% | |

| Amastatin | 4.5 x 10⁻⁹ M | 85-90% |

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for Thymopentin Acetate Analysis

This protocol outlines the critical steps for collecting and processing blood samples to ensure the stability of thymopentin acetate.

Materials:

-

Blood collection tubes containing K2EDTA as an anticoagulant.

-

Aminopeptidase Inhibitor Cocktail (see Protocol 2 for preparation).

-

Microcentrifuge tubes.

-

Pipettes and sterile tips.

-

Refrigerated centrifuge.

-

Ice bath.

-

-80°C freezer.

Procedure:

-

Pre-cool tubes: Before blood collection, chill the EDTA tubes and microcentrifuge tubes on an ice bath.

-

Blood Collection: Collect whole blood into the pre-chilled K2EDTA tubes.

-

Immediate Inhibition: Immediately after blood collection, add the prepared Aminopeptidase Inhibitor Cocktail to the blood collection tube. Gently invert the tube 8-10 times to ensure thorough mixing.

-

Centrifugation: Within 10 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.

-

Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled microcentrifuge tube.

-

Aliquoting: Aliquot the plasma into single-use cryovials to avoid repeated freeze-thaw cycles.

-

Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Preparation of Aminopeptidase Inhibitor Cocktail (100X Stock)

Materials:

-

Bestatin

-

Amastatin

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Bestatin Stock (10 mM): Dissolve 3.09 mg of Bestatin in 1 mL of DMSO.

-

Amastatin Stock (1 mM): Dissolve 0.55 mg of Amastatin in 1 mL of DMSO.

-

Cocktail Preparation: To prepare a 100X stock solution, mix the stock solutions to achieve final concentrations that, when diluted 1:100 in the plasma sample, will yield effective inhibitory concentrations (e.g., final concentration of 10 µM Bestatin and 100 nM Amastatin).

-

Storage: Store the 100X inhibitor cocktail in small aliquots at -20°C.

Protocol 3: Thymopentin Acetate Stability Assay in Plasma using HPLC

This protocol describes a method to assess the stability of thymopentin acetate in plasma samples over time.

Materials:

-

Thymopentin acetate standard.

-

Human plasma treated with the Aminopeptidase Inhibitor Cocktail.

-

Untreated human plasma (for control).

-

Acetonitrile (B52724) (ACN).

-

Trifluoroacetic acid (TFA).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Microcentrifuge.

Procedure:

-

Sample Preparation: Spike a known concentration of thymopentin acetate into both inhibitor-treated and untreated plasma aliquots.

-

Incubation: Incubate the samples at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), take an aliquot of each sample.

-

Protein Precipitation: Stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile with 0.1% TFA to the plasma aliquot. Vortex vigorously and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system.

-

Chromatography: Use a suitable gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) to separate thymopentin acetate from its degradation products. Monitor the elution at 220 nm.

-

Data Analysis: Quantify the peak area of the intact thymopentin acetate at each time point. Calculate the percentage of thymopentin acetate remaining relative to the zero-time point.

Visualizations

Caption: Enzymatic degradation pathway of thymopentin acetate in plasma.

Caption: Recommended workflow for processing plasma samples for thymopentin analysis.

References

Technical Support Center: Optimizing Thymopentin Concentration for T-Cell Proliferation Assays

Welcome to the technical support center for optimizing thymopentin (B1683142) concentration in T-cell proliferation assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thymopentin in T-cell proliferation?

A1: Thymopentin, a synthetic pentapeptide, mimics the biological activity of thymopoietin, a hormone naturally produced by the thymus gland. Its primary mechanism involves promoting the maturation, differentiation, and activation of T-cells. By enhancing the production of cytokines like Interleukin-2 (IL-2), thymopentin stimulates the proliferation of T-lymphocytes, which are crucial for the adaptive immune response.

Q2: Should thymopentin be used as a standalone stimulant or a co-stimulant in a T-cell proliferation assay?

A2: Thymopentin can be used in both contexts, depending on the experimental design. It can be assessed for its direct mitogenic activity on T-cells. However, it is often used as a co-stimulant with a primary T-cell activator like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to evaluate its immunomodulatory effects on an already activated T-cell population.

Q3: What is a typical concentration range for thymopentin in in vitro T-cell proliferation assays?

A3: The effective concentration of thymopentin can vary depending on the specific cell type and experimental conditions. Based on in vitro studies, a broad concentration range from 10 ng/mL to 1000 ng/mL has been explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Q4: How long should I incubate T-cells with thymopentin?

A4: The optimal incubation time can range from 48 to 96 hours. A 72-hour incubation period is often a good starting point for assessing T-cell proliferation. However, a time-course experiment is recommended to determine the peak proliferative response in your experimental setup.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no T-cell proliferation | - Suboptimal thymopentin concentration.- Insufficient incubation time.- Poor cell health or viability.- Inadequate co-stimulation (if applicable). | - Perform a dose-response curve with a wider range of thymopentin concentrations (e.g., 1 ng/mL to 10 µg/mL).- Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours).- Ensure T-cells are healthy and have high viability before starting the assay. Use freshly isolated cells whenever possible.- If using as a co-stimulant, ensure the primary stimulant (e.g., PHA, anti-CD3) is at its optimal concentration. |

| High background proliferation in control wells | - Spontaneous T-cell activation.- Contamination of cell culture.- Serum components in the media may be mitogenic. | - Ensure proper handling and isolation of T-cells to minimize pre-activation.- Use sterile techniques and check for any signs of contamination.- Consider using serum-free media or heat-inactivating the serum. |

| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during serial dilutions or reagent addition.- "Edge effect" in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |

| Thymopentin appears to be cytotoxic at higher concentrations | - Thymopentin may have a biphasic effect, with high concentrations being inhibitory or toxic.- Compound precipitation at high concentrations. | - Extend the dose-response curve to include lower concentrations.- Visually inspect the wells under a microscope for any signs of precipitation. If observed, prepare fresh dilutions and ensure complete solubilization. |

Experimental Protocols

Protocol 1: T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

T-Cell Enrichment (Optional but Recommended): For a more specific T-cell response, enrich for T-cells using a negative selection magnetic-activated cell sorting (MACS) kit to deplete non-T-cells.

-

Cell Counting and Viability: Count the isolated T-cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue exclusion. Viability should be >95%.

-

Cell Resuspension: Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Protocol 2: CFSE-Based T-Cell Proliferation Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.

-

CFSE Labeling:

-

Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM (the optimal concentration should be titrated for your cell type).

-

Incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Seeding:

-

Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

-

-

Thymopentin Treatment:

-

Prepare a serial dilution of thymopentin in complete RPMI-1640 medium at 2X the final desired concentrations.

-

Add 100 µL of the thymopentin dilutions to the respective wells.

-

Include a "vehicle control" (medium only) and a "positive control" (e.g., 5 µg/mL PHA).

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells and wash them with PBS.

-

Stain with fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

-

Quantitative Data Presentation

Disclaimer: The following tables present representative data to illustrate the expected dose-response relationship of thymopentin on T-cell proliferation. This data is hypothetical and should be confirmed by a dose-response experiment in your specific assay system.

Table 1: Dose-Response of Thymopentin on T-Cell Proliferation (72-hour incubation)

| Thymopentin Concentration (ng/mL) | Mean % Proliferating T-Cells | Standard Deviation |

| 0 (Vehicle Control) | 5.2 | 1.5 |

| 1 | 8.7 | 2.1 |

| 10 | 25.4 | 4.3 |

| 100 | 48.9 | 5.8 |

| 500 | 55.1 | 6.2 |

| 1000 | 42.3 | 5.1 |

| 5000 | 15.6 | 3.9 |

Table 2: Time-Course of T-Cell Proliferation with Optimal Thymopentin Concentration (500 ng/mL)

| Incubation Time (hours) | Mean % Proliferating T-Cells | Standard Deviation |

| 24 | 15.8 | 3.7 |

| 48 | 38.2 | 5.1 |

| 72 | 55.1 | 6.2 |

| 96 | 49.7 | 5.9 |

Visualizations

Caption: Experimental workflow for a CFSE-based T-cell proliferation assay with thymopentin.

Caption: Simplified signaling pathway of thymopentin-induced T-cell proliferation.

Technical Support Center: Troubleshooting Thymopentin Bioactivity

Welcome to the technical support center for Thymopentin. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during in vitro experiments, leading to lower-than-expected bioactivity of Thymopentin.

Frequently Asked Questions (FAQs)

Q1: My Thymopentin is showing no or very low activity in my T-cell proliferation assay. What are the potential causes?

A1: Low bioactivity of Thymopentin can stem from several factors, ranging from peptide quality and handling to specific experimental conditions. Key areas to investigate include:

-

Peptide Integrity and Storage: Ensure the peptide was stored correctly (lyophilized at -20°C or colder) and has not undergone multiple freeze-thaw cycles.[1] Verify the purity and correct sequence of your synthesized peptide.

-

Solubility and Aggregation: Thymopentin is a peptide and may aggregate in certain buffers or at high concentrations. This can significantly reduce its effective concentration and bioactivity. Visual inspection for precipitates or cloudiness is a first step in troubleshooting.[2]

-

Assay Conditions: The choice of cell type, cell density, Thymopentin concentration range, and incubation time are all critical parameters that need to be optimized for your specific experimental setup.

-

Cell Health and Responsiveness: The viability and responsiveness of your primary cells (e.g., PBMCs) or cell lines can vary between experiments and donors. Always include appropriate positive and negative controls to assess the health and responsiveness of your cells.

Q2: I'm observing high variability in my cytokine release assay results between experiments. What could be the reason?

A2: High variability in cytokine release assays is a common challenge.[3] Potential sources of variability include:

-

Donor-to-Donor Variation: Primary cells, such as Peripheral Blood Mononuclear Cells (PBMCs), from different donors can exhibit significant differences in their response to stimuli.[4][5]

-

Cell Handling and Plating Density: Inconsistent cell handling, variations in cell density per well, and prolonged time between cell isolation and the start of the experiment can all contribute to variability.

-

Reagent Preparation and Handling: Inconsistent dilution of Thymopentin or other reagents, as well as improper storage of cytokine standards and antibodies, can lead to variable results.

-

Assay Timing: The kinetics of cytokine production can vary. Ensure that the incubation time is optimal for the specific cytokines you are measuring.

Q3: What is the optimal concentration range for Thymopentin in in vitro assays?

A3: The optimal concentration of Thymopentin can vary depending on the specific assay and cell type used. Based on available literature, a good starting point for dose-response experiments is in the range of 1 µg/mL to 100 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental conditions.

Troubleshooting Guides

Issue 1: Low T-Cell Proliferation

If you are observing lower than expected T-cell proliferation in response to Thymopentin, follow these troubleshooting steps:

Troubleshooting Workflow for Low T-Cell Proliferation

References

- 1. h-h-c.com [h-h-c.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]

Variability in experimental results with Thymopentin acetate

Welcome to the technical support center for Thymopentin (B1683142) acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during in-vitro experimentation with this immunomodulatory pentapeptide.

Frequently Asked Questions (FAQs)

Q1: What is Thymopentin acetate and what is its primary mechanism of action?

A1: Thymopentin acetate is a synthetic pentapeptide that corresponds to the active site of the naturally occurring thymic hormone, thymopoietin. Its primary role is as an immunomodulatory agent. The mechanism of action involves promoting the maturation and differentiation of T-cells, enhancing the activity of mature T-cells, and modulating the production of various cytokines.[1]

Q2: What are the key signaling pathways activated by Thymopentin acetate?

A2: Thymopentin acetate has been shown to modulate immune responses by binding to and activating Toll-like receptor 2 (TLR2). This interaction initiates a downstream signaling cascade primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus to induce the expression of genes involved in the inflammatory and immune response, including various cytokines.[2][3][4]

Q3: What are the expected effects of Thymopentin acetate on T-lymphocyte populations?

A3: Thymopentin acetate is known to influence T-cell homeostasis. In in-vitro studies, it can promote the proliferation of T-lymphocytes.[1] Clinically, treatment with thymopentin has been observed to lead to an increase in the number of circulating CD4+ T-cells, which can be particularly relevant in conditions characterized by a compromised immune system. The effect on the CD4+/CD8+ ratio can be variable and may depend on the specific experimental conditions and the state of the immune cells being studied.

Q4: Which cytokines are typically modulated by Thymopentin acetate?

A4: Thymopentin acetate can modulate the production of a range of cytokines. It has been reported to increase the production of Th1-type cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity. It may also influence the production of other cytokines like IL-1α, IL-6, and TNF-α. Conversely, it has been shown to reduce the levels of Th2-type cytokines like IL-4.

Q5: What is the stability of Thymopentin acetate in solution and how should it be stored?

A5: Thymopentin acetate has a very short plasma half-life of about 30 seconds due to rapid degradation by proteolytic enzymes. For experimental use, lyophilized peptide should be stored desiccated at -20°C. Once reconstituted in a solution, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.

Troubleshooting Guide

High variability in experimental results is a common challenge when working with peptides like Thymopentin acetate. The following table outlines potential issues, their causes, and troubleshooting suggestions.

| Problem | Potential Causes | Recommended Solutions |

| High variability between replicate wells | - Inaccurate pipetting- Poor cell health or uneven cell seeding- Contamination (e.g., mycoplasma)- Edge effects in the microplate | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension and consistent cell density in each well.- Regularly test cell lines for mycoplasma contamination.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |

| Inconsistent results between experiments | - Lot-to-lot variability of Thymopentin acetate: Differences in peptide purity, counter-ion content, or presence of impurities.- TFA counter-ion interference: Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can have its own biological effects, including inhibiting or stimulating cell proliferation.- Variability in cell passage number: Higher passage numbers can lead to phenotypic and functional changes in cells.- Inconsistent reagent quality: Serum, media, and other reagents can vary between lots. | - If possible, purchase a large single lot of the peptide for a series of experiments. Perform a qualification test on each new lot.- Request TFA removal or salt exchange (to acetate or HCl) from the peptide supplier. Alternatively, perform a counter-ion exchange in the lab.- Use cells within a defined, low passage number range for all experiments.- Test new lots of critical reagents (e.g., FBS) before use in critical experiments. |

| No or low response to Thymopentin acetate | - Peptide degradation: Thymopentin acetate is susceptible to degradation, especially in solution at room temperature or in the presence of proteases in serum.- Sub-optimal concentration: The effective concentration range can be narrow and cell-type specific.- Incorrect experimental timeline: The timing of stimulation and measurement may not be optimal to capture the cellular response. | - Prepare fresh solutions of Thymopentin acetate for each experiment. Minimize the time the peptide is in solution before being added to the cells.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.- Conduct a time-course experiment to identify the peak response time for your endpoint of interest (e.g., cytokine production, proliferation). |

| High background in assays (e.g., cytokine release) | - Endotoxin (B1171834) (LPS) contamination: Peptides can be contaminated with endotoxins, which are potent stimulators of immune cells.- Cell stress: High seeding density or poor cell health can lead to spontaneous cytokine release. | - Use endotoxin-free reagents and test your peptide stock for endotoxin levels. Consider using an endotoxin removal kit if necessary.- Optimize cell seeding density and ensure cells are healthy and not overly confluent at the start of the experiment. |

Experimental Protocols

The following are detailed methodologies for key experiments involving Thymopentin acetate.

Protocol 1: T-Cell Proliferation Assay

Objective: To assess the effect of Thymopentin acetate on the proliferation of human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from healthy donors

-

Thymopentin acetate (lyophilized powder)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as a positive control for T-cell activation)

-

Cell Proliferation Dye (e.g., CFSE)

-

96-well flat-bottom culture plates

-

Flow cytometer

Methodology:

-

Preparation of Thymopentin Acetate Stock Solution:

-

Reconstitute lyophilized Thymopentin acetate in sterile, endotoxin-free water or PBS to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Vortex gently to dissolve.

-

Prepare serial dilutions in culture medium to achieve the desired final concentrations for the experiment.

-

-

PBMC Staining and Seeding:

-

Thaw and wash cryopreserved PBMCs or use freshly isolated cells.

-

Resuspend cells at 1-2 x 10^6 cells/mL in pre-warmed PBS.

-

Add the cell proliferation dye (e.g., CFSE) at the manufacturer's recommended concentration.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the stained cells at a final concentration of 1 x 10^6 cells/mL in complete RPMI medium.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

-

Treatment:

-

Add 100 µL of the prepared Thymopentin acetate dilutions to the respective wells.

-

Include the following controls:

-

Unstimulated Control: 100 µL of medium only.

-

Positive Control: 100 µL of medium containing a known T-cell mitogen (e.g., PHA at 5 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).

-

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Cells can be stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to analyze proliferation in specific subsets.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the lymphocyte population and then on T-cell subsets. Proliferation is measured by the serial dilution of the cell proliferation dye.

-

Protocol 2: Cytokine Release Assay

Objective: To measure the production of cytokines by human PBMCs in response to Thymopentin acetate.

Materials:

-

Human PBMCs

-

Thymopentin acetate

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) (as a positive control for monocyte activation) and/or PHA/anti-CD3/CD28 (for T-cell activation)

-

96-well round-bottom culture plates

-

ELISA or multiplex immunoassay kits for cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)

Methodology:

-

PBMC Seeding:

-

Prepare a PBMC suspension at 2 x 10^6 cells/mL in complete RPMI medium.

-

Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

-

Treatment:

-

Prepare serial dilutions of Thymopentin acetate in culture medium at 2x the final concentration.

-

Add 100 µL of the dilutions to the respective wells.

-

Include the following controls:

-

Unstimulated Control: 100 µL of medium only.

-

Positive Control: 100 µL of medium containing an appropriate stimulant (e.g., LPS at 100 ng/mL or PHA at 5 µg/mL).

-

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cytokines being measured (e.g., 24 hours for TNF-α, 48-72 hours for IL-2 and IFN-γ).

-

-

Supernatant Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of the cytokines of interest in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.

-

Data Presentation

Disclaimer: The following tables present illustrative data based on the expected qualitative effects of Thymopentin acetate as described in the literature. Specific quantitative values can vary significantly based on experimental conditions.

Table 1: Illustrative Dose-Dependent Effect of Thymopentin Acetate on T-Cell Proliferation

| Thymopentin Acetate (µg/mL) | Proliferation Index (CD4+ T-cells) |

| 0 (Unstimulated) | 1.1 ± 0.1 |

| 0.1 | 1.5 ± 0.2 |

| 1 | 2.8 ± 0.4 |

| 10 | 4.2 ± 0.5 |

| 100 | 4.5 ± 0.6 |

| Positive Control (PHA) | 6.8 ± 0.7 |

Table 2: Illustrative Effect of Thymopentin Acetate on Cytokine Production by PBMCs (pg/mL)

| Treatment | IL-2 | IFN-γ | IL-4 | TNF-α |

| Unstimulated | < 10 | < 20 | < 15 | 50 ± 15 |

| Thymopentin Acetate (10 µg/mL) | 150 ± 25 | 450 ± 50 | < 15 | 250 ± 40 |

| Positive Control (PHA) | 800 ± 90 | 2500 ± 300 | 50 ± 10 | 1200 ± 150 |

Visualizations

Signaling Pathway

Caption: Thymopentin acetate signaling via the TLR2/MyD88/NF-κB pathway.

Experimental Workflow

Caption: General workflow for in-vitro assays with Thymopentin acetate.

References

- 1. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]

- 4. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

How to minimize batch-to-batch variation of Thymopentin

Welcome to the Technical Support Center for Thymopentin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in their experiments and manufacturing processes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variation of Thymopentin.

Frequently Asked Questions (FAQs)

Raw Materials and Synthesis

Q1: What are the most critical raw material attributes to control for consistent Thymopentin synthesis?

A1: The quality of your raw materials is a foundational element in minimizing batch-to-batch variation. For Thymopentin, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), the most critical raw materials are the protected amino acid derivatives used in solid-phase peptide synthesis (SPPS).[1][2] Key attributes to control include:

-

Purity of Amino Acids: Impurities in the amino acid building blocks can lead to the formation of peptide-related impurities in the final product.[1] For instance, the presence of β-alanine contaminants in Fmoc-amino acid derivatives can result in insertion sequences.[1]

-

Identity Verification: It is crucial to verify the identity of all incoming raw materials, especially the Fmoc-protected amino acids, to prevent incorrect sequence synthesis.[3] Techniques like Raman spectroscopy can be used for through-container verification, ensuring material integrity.

-

Resin Quality: The solid support resin used in SPPS should be of high quality to ensure efficient and complete reactions at each step of the synthesis.

-

Solvent and Reagent Purity: The purity of solvents and reagents, such as those used for coupling, deprotection, and cleavage, can significantly impact the impurity profile of the final peptide. High-purity reagents help prevent unwanted side reactions.

Q2: How can we optimize the solid-phase peptide synthesis (SPPS) process to improve batch consistency?

A2: Optimizing the SPPS process involves meticulous control over each step of the peptide chain assembly. Here are key areas for optimization:

-

Coupling and Deprotection Steps: Ensuring complete coupling and deprotection at each cycle is vital. Incomplete reactions lead to truncated or deletion sequences. Monitoring the concentration of the cleaved Fmoc group can be used to assess the completeness of the deprotection step.

-

Reaction Conditions: Factors such as temperature, reaction time, and reagent ratios must be precisely controlled. Using a slight excess of amino acids can help drive the coupling reaction to completion, but this needs to be optimized to avoid waste and potential side reactions.

-

Washing Steps: Thorough washing between each step of the synthesis is critical to remove excess reagents and by-products, which could interfere with subsequent reactions.

-

Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of protecting groups must be optimized to prevent degradation of the Thymopentin peptide.

Purification and Impurity Profiling

Q3: What are common impurities found in Thymopentin batches and how can they be controlled?

A3: Impurities in synthetic peptides like Thymopentin can arise from various sources during synthesis and storage. Common impurities include:

-

Peptide-Related Impurities: These are the most common and include truncated sequences (shorter peptides), deletion sequences (missing one or more amino acids), insertion sequences, and peptides with modifications from side reactions.

-

Process-Related Impurities: These can include residual solvents, reagents, and scavengers used during synthesis and purification.

-

Degradation Products: Thymopentin is susceptible to degradation, especially in solution and at certain pH values or temperatures.

Control strategies involve a combination of optimizing the synthesis process, implementing robust purification methods, and ensuring proper storage conditions.

Q4: Which analytical techniques are recommended for impurity profiling of Thymopentin?

A4: A comprehensive analytical approach is necessary to identify and quantify impurities. The following techniques are highly recommended:

-

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is the most common method for assessing the purity of peptides and separating related impurities.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for identifying the molecular weights of the peptide and its impurities, which helps in their structural elucidation.

-

Amino Acid Analysis (AAA): This technique is used to confirm the amino acid composition of the final peptide and to determine the net peptide content.

Regulatory bodies like the FDA require thorough impurity profiling, with identification of impurities at levels of 0.10% or greater.

Lyophilization and Stability

Q5: How does the lyophilization process affect the stability and consistency of Thymopentin?

A5: Lyophilization (freeze-drying) is a critical step for preserving the stability of peptides like Thymopentin, which are unstable in solution. The process involves freezing the peptide solution and then removing the ice by sublimation under a vacuum. An optimized lyophilization cycle is crucial for:

-

Maintaining Structural Integrity: Proper freezing rates and the use of cryoprotectants help protect the peptide's structure during the freezing process.

-

Ensuring Low Residual Moisture: The primary and secondary drying phases must be optimized to achieve a low residual moisture content, which is critical for long-term stability.

-

Consistent Cake Appearance: A well-formed lyophilized cake indicates a successful process and contributes to easier reconstitution.

Q6: What are the key parameters to control during lyophilization to ensure batch-to-batch consistency?

A6: To achieve consistent results from lyophilization, the following parameters must be carefully controlled:

-

Freezing Rate: A controlled freezing rate helps to create a uniform ice crystal structure, which facilitates efficient sublimation.

-

Shelf Temperature: The temperature of the shelves in the lyophilizer must be precisely controlled during all phases of the cycle.

-

Vacuum Pressure: The vacuum level affects the rate of sublimation during primary drying.

-

Formulation: The use of appropriate excipients, such as cryoprotectants and bulking agents, is essential for protecting the peptide and ensuring a stable final product.

Troubleshooting Guides

Issue: High Levels of Peptide-Related Impurities

| Potential Cause | Troubleshooting Step | Recommended Action |

| Incomplete Coupling Reactions | Review SPPS protocol. | Increase coupling time, use a higher excess of amino acid and coupling reagents, or consider a more efficient coupling agent. Monitor reaction completion. |

| Incomplete Deprotection | Verify deprotection reagent activity and reaction time. | Use fresh deprotection reagent (e.g., piperidine (B6355638) for Fmoc-SPPS) and ensure sufficient reaction time. Monitor deprotection completion. |

| Poor Quality Raw Materials | Qualify and test all incoming amino acids and reagents. | Source high-purity amino acids and reagents from a qualified vendor. Perform identity and purity testing on all raw materials. |

| Side Reactions During Cleavage | Optimize cleavage cocktail and conditions. | Use appropriate scavengers in the cleavage cocktail to prevent side reactions with sensitive amino acid residues. Control cleavage time and temperature. |

Issue: Inconsistent Yields Between Batches

| Potential Cause | Troubleshooting Step | Recommended Action |

| Inconsistent Resin Loading | Standardize resin loading procedure. | Accurately determine the substitution level of the resin before synthesis and use a consistent amount for each batch. |

| Mechanical Loss of Resin | Review manual handling and washing procedures. | Use specialized synthesis vessels to minimize resin loss during washing and filtration steps. |

| Variability in Synthesis Efficiency | Implement in-process controls. | Monitor coupling and deprotection efficiency throughout the synthesis for each batch to identify and address deviations in real-time. |

Issue: Poor Lyophilized Cake Appearance or Reconstitution Problems

| Potential Cause | Troubleshooting Step | Recommended Action |

| Inappropriate Freezing Protocol | Optimize the freezing step of the lyophilization cycle. | Implement a controlled freezing rate or an annealing step to create a more uniform ice crystal structure. |

| Formulation Issues | Review the formulation for appropriate excipients. | Ensure the formulation contains suitable cryoprotectants and bulking agents to support the cake structure. |

| Excessive Residual Moisture | Optimize the primary and secondary drying phases. | Extend drying times or adjust shelf temperature and vacuum to achieve the target low residual moisture content. |

Experimental Protocols

Protocol 1: Purity Analysis of Thymopentin by RP-HPLC

This protocol provides a general method for determining the purity of a Thymopentin sample. Specific parameters may need to be optimized for your particular system.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Dissolve the Thymopentin sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas of all detected peaks.

-

Calculate the purity of Thymopentin as the percentage of the main peak area relative to the total area of all peaks.

Diagrams

Caption: A typical experimental workflow for the synthesis and quality control of Thymopentin.

Caption: A logical troubleshooting workflow for addressing batch-to-batch variation in Thymopentin.

References

Impact of serum concentration on Thymopentin activity in vitro

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thymopentin (TP-5) in in vitro experiments. The following information is designed to address common challenges, with a particular focus on the potential impact of serum concentration on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Thymopentin and what is its primary mechanism of action in vitro?

A1: Thymopentin is a synthetic pentapeptide that corresponds to the active site of the naturally occurring thymic hormone, thymopoietin.[1][2] Its primary role is as an immunomodulator.[1][3] In vitro, Thymopentin promotes the maturation and differentiation of T-lymphocytes, enhances the activity of mature T-cells and natural killer (NK) cells, and modulates the production of various cytokines, including interleukins and interferons.[1]

Q2: Which signaling pathways are known to be activated by Thymopentin?

A2: Current research suggests that Thymopentin's immunomodulatory effects are mediated through the activation of several key signaling pathways. Notably, it has been shown to activate the NF-κB signaling pathway. Additionally, some studies indicate that Thymopentin may exert its effects by binding to and activating Toll-like receptor 2 (TLR2), which in turn can trigger downstream signaling cascades like the MyD88-NF-κB pathway.

Q3: How can serum concentration in cell culture media affect Thymopentin's in vitro activity?

A3: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly influence the observed effects of Thymopentin. Serum contains a complex mixture of proteins, growth factors, and hormones that can interact with experimental compounds. High serum concentrations may lead to protein binding of Thymopentin, which can reduce its bioavailable concentration and potentially lead to an underestimation of its potency (a higher IC50 or EC50 value). Conversely, very low or no serum can induce cellular stress, apoptosis, or affect normal cell proliferation and responsiveness, which could also confound the results.

Q4: What is the expected effect of Thymopentin on T-cell proliferation and cytokine production in vitro?

A4: Thymopentin is generally expected to enhance T-cell proliferation and modulate cytokine production. Specifically, it has been shown to increase the production of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). However, the effects can be dose-dependent, and in some experimental models, it has been observed to either stimulate or inhibit certain immune responses depending on its concentration.

Troubleshooting Guide

| Problem Encountered | Possible Cause | Recommended Solution |

| High variability in replicate wells treated with Thymopentin. | Inconsistent Serum Concentration: Using different batches or lots of serum between experiments, or even within the same experiment, can introduce variability. | Standardize on a single lot of serum for the entire set of experiments. Perform a serum titration experiment to determine the optimal concentration for your specific cell type and assay. |

| Cell Seeding Density: Uneven cell distribution or inconsistent cell numbers at the start of the experiment. | Ensure a homogenous single-cell suspension before seeding. Optimize and standardize the cell seeding density for your specific cell line and plate format. | |

| Lower than expected T-cell proliferation in response to Thymopentin. | High Serum Concentration: Excessive protein binding of Thymopentin in high-serum media (e.g., >10% FBS) may reduce its effective concentration. | Test a range of serum concentrations (e.g., 2.5%, 5%, 10%). Consider reducing the serum concentration during the Thymopentin treatment period. Ensure the chosen serum concentration supports baseline cell viability. |

| Sub-optimal Thymopentin Concentration: The concentration of Thymopentin used may be outside the optimal range for the specific cell type or assay. | Perform a dose-response curve for Thymopentin (e.g., from 0.1 µg/mL to 100 µg/mL) to determine the optimal effective concentration for your experimental setup. | |

| No significant change in cytokine levels after Thymopentin treatment. | Inappropriate Assay Timing: The time point for measuring cytokine production may be too early or too late. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after Thymopentin stimulation to identify the peak of cytokine production for your specific target cytokines. |

| Low Cell Viability: The baseline health of the cells may be compromised, preventing a robust response. | Assess cell viability before and after the experiment using a standard method like Trypan Blue exclusion or an MTT assay. Ensure that the serum concentration used maintains good cell health. | |

| Thymopentin appears to inhibit immune response at high concentrations. | Dose-Dependent Biphasic Effect: Some immunomodulators exhibit a biphasic or hormetic effect, where high concentrations can be inhibitory. | This may be a real biological effect. Extend your dose-response curve to include higher concentrations to fully characterize this phenomenon. |

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (MTT-based)